Lipophilicity Control: XLogP3-AA of 2.8 vs. 1.9 for 6-Fluoroimidazo[1,2-a]pyridine (No 3-Chloro)
The target compound exhibits a computed XLogP3-AA of 2.8, which is 0.9 log units higher than the corresponding 6-fluoroimidazo[1,2-a]pyridine lacking the 3-chloro substituent (XLogP3-AA = 1.9) [1]. This quantifiable increase in lipophilicity arises from the chlorine atom at the 3-position and positions the compound closer to the optimal logP range (1–3) for oral drug candidates targeted by fragment-growing strategies. The difference of nearly one log unit represents a ~8-fold increase in calculated partition coefficient, which is substantial for modulating membrane permeability and protein binding in medicinal chemistry campaigns [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | 6-Fluoroimidazo[1,2-a]pyridine (CAS 139022-27-8): XLogP3-AA = 1.9 |
| Quantified Difference | Δ = +0.9 log units (~8-fold increase in partition coefficient) |
| Conditions | PubChem XLogP3 3.0 algorithm (computed descriptor) [1] |
Why This Matters
This 0.9-unit logP elevation enables medicinal chemists to access a more drug-like lipophilicity window (logP 1–5) without introducing additional aromatic rings, thereby maintaining low molecular weight (170.57 Da) while improving predicted membrane permeability.
- [1] PubChem. 3-Chloro-6-fluoroimidazo[1,2-a]pyridine (CID 55265976) and 6-Fluoroimidazo[1,2-a]pyridine (CID 15144311). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-26). View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
